4-(1-Methylimidazolidin-2-yl)pyridine
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Overview
Description
4-(1-Methylimidazolidin-2-yl)pyridine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It is known for its unique structure, which combines a pyridine ring with a 1-methylimidazolidin-2-yl group. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylimidazolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with imidazolidine compounds under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde and 1-methylimidazolidine in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to ensure higher efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent quality and yield . The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylimidazolidin-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives . Substitution reactions result in the formation of various substituted pyridine compounds .
Scientific Research Applications
4-(1-Methylimidazolidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methylimidazolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-2-imidazolidinyl)pyridine
- Pyridine, 4-(1-methyl-2-imidazolidinyl)-
- Isonicotinimidamide hydrochloride
Uniqueness
4-(1-Methylimidazolidin-2-yl)pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities . These differences make it a valuable compound for various research and industrial applications .
Biological Activity
4-(1-Methylimidazolidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
The compound is synthesized through the reaction of pyridine derivatives with imidazolidine compounds, typically utilizing pyridine-4-carboxaldehyde and 1-methylimidazolidine under specific catalytic conditions. This method allows for the controlled formation of the compound, ensuring high purity and yield suitable for biological evaluation.
Synthetic Route Overview
Step | Description |
---|---|
1 | Reaction of pyridine-4-carboxaldehyde with 1-methylimidazolidine. |
2 | Use of suitable catalysts to facilitate the reaction. |
3 | Purification through recrystallization or chromatography. |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential, showing efficacy in inhibiting cell proliferation in various cancer cell lines. The proposed mechanism includes interference with cell cycle progression and induction of apoptosis through modulation of key signaling pathways .
The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors within target cells. This interaction can lead to the modulation of enzymatic activity and alteration of cellular signaling pathways.
Key Pathways Affected
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclins and cyclin-dependent kinases (CDKs).
- Metabolic Disruption : Interference with glycolytic pathways in cancer cells.
Case Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus.
- Cancer Cell Proliferation : In assays using HeLa and MCF-7 cell lines, treatment with 20 µM resulted in a significant reduction in cell viability (up to 70%) after 48 hours .
- Mechanistic Insights : Flow cytometry analysis revealed that treated cancer cells exhibited increased sub-G1 population, indicating apoptosis induction.
Comparative Analysis
When compared to similar compounds, such as other pyridine derivatives, this compound shows enhanced selectivity towards specific biological targets, which may contribute to its unique therapeutic profile.
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | High (MIC = 10 µg/mL) | Significant (70% viability reduction) | Apoptosis induction |
Similar Pyridine Derivative A | Moderate (MIC = 50 µg/mL) | Low (30% viability reduction) | Cell cycle arrest |
Similar Pyridine Derivative B | Low (MIC = 100 µg/mL) | Moderate (50% viability reduction) | Metabolic disruption |
Properties
IUPAC Name |
4-(1-methylimidazolidin-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h2-5,9,11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFQFTGOGRUNMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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